![molecular formula C12H17NO3 B7595332 2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of pyrrolidine and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antipyretic effects. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit anticancer activity and has potential applications in cancer research.
Mecanismo De Acción
The exact mechanism of action of 2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid in lab experiments is its potential applications in various areas of medical research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential applications in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid involves the reaction of 3-cyclopenten-1-one with pyrrolidine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
2-[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(15)8-10-6-3-7-13(10)12(16)9-4-1-2-5-9/h1-2,9-10H,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHSLGMOFZHRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC=CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)
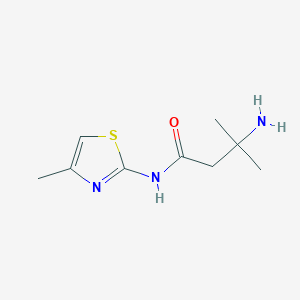
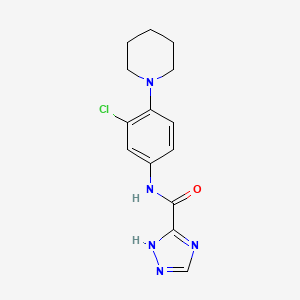

![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
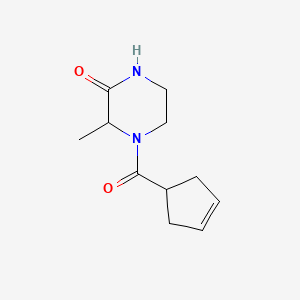
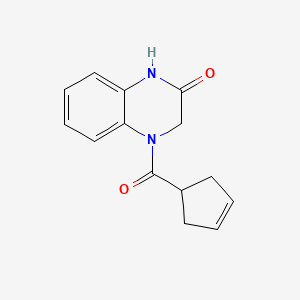
![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)
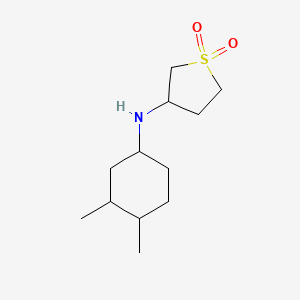
![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)